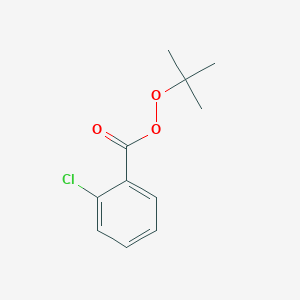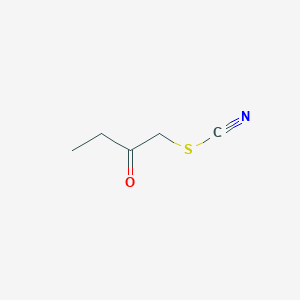
2-Oxobutyl thiocyanate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Oxobutyl thiocyanate is an organic compound that belongs to the class of thiocyanates. Thiocyanates are known for their diverse applications in organic synthesis, pharmaceuticals, and agrochemicals. The compound consists of a butyl group with a ketone (2-oxo) and a thiocyanate group attached to it. This unique structure imparts specific chemical properties and reactivity to the compound.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
2-Oxobutyl thiocyanate can be synthesized through various methods, including nucleophilic substitution, electrophilic substitution, and free radical reactions. One common method involves the reaction of 2-oxobutyl chloride with potassium thiocyanate in the presence of a suitable solvent like acetonitrile . The reaction is typically carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to optimize reaction conditions and improve yield. The process may include the use of catalysts to enhance the reaction rate and selectivity. Additionally, purification steps such as distillation or recrystallization are employed to obtain the desired product with high purity .
Analyse Des Réactions Chimiques
Types of Reactions
2-Oxobutyl thiocyanate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiocyanate group to thiols or other sulfur-containing compounds.
Substitution: The thiocyanate group can be substituted with other nucleophiles, such as amines or alcohols, to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as ammonia or primary amines are employed under basic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and disulfides.
Substitution: Amides, esters, and other derivatives.
Applications De Recherche Scientifique
2-Oxobutyl thiocyanate has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis to introduce thiocyanate functionality into molecules.
Biology: Investigated for its potential antibacterial and antifungal properties.
Medicine: Explored for its role in developing new pharmaceuticals with anticancer and antiviral activities.
Mécanisme D'action
The mechanism of action of 2-oxobutyl thiocyanate involves the interaction of the thiocyanate group with various molecular targets. The thiocyanate group can undergo nucleophilic attack, leading to the formation of reactive intermediates that can interact with biological molecules. This interaction can disrupt cellular processes, leading to antibacterial or antifungal effects. Additionally, the compound’s ability to form reactive sulfur species contributes to its biological activity .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isothiocyanates: Compounds with a similar structure but with an isothiocyanate group instead of a thiocyanate group.
Thiocyanates: Other alkyl or aryl thiocyanates with different substituents on the carbon chain.
Uniqueness
2-Oxobutyl thiocyanate is unique due to the presence of both a ketone and a thiocyanate group, which imparts distinct reactivity and properties. This combination allows for diverse chemical transformations and applications in various fields .
Propriétés
Numéro CAS |
3028-74-8 |
|---|---|
Formule moléculaire |
C5H7NOS |
Poids moléculaire |
129.18 g/mol |
Nom IUPAC |
2-oxobutyl thiocyanate |
InChI |
InChI=1S/C5H7NOS/c1-2-5(7)3-8-4-6/h2-3H2,1H3 |
Clé InChI |
AHYYPNLJUCFULZ-UHFFFAOYSA-N |
SMILES canonique |
CCC(=O)CSC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


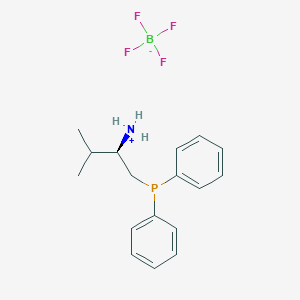
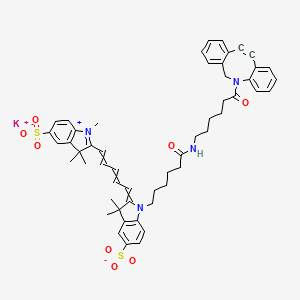

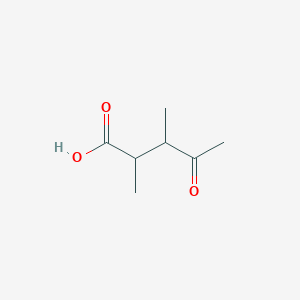
![Methyl 6,7-Dihydro-5H-pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14751369.png)
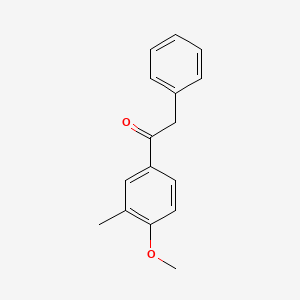
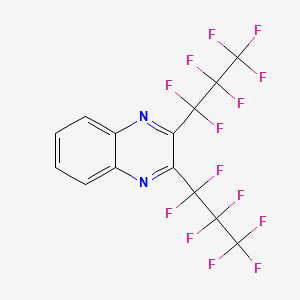
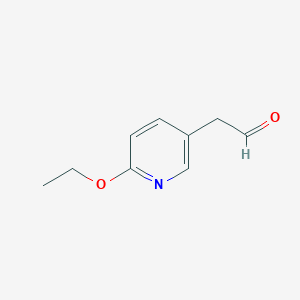
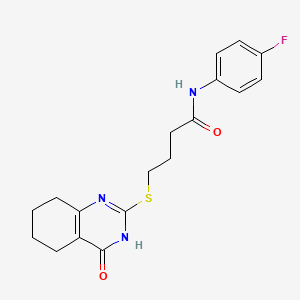
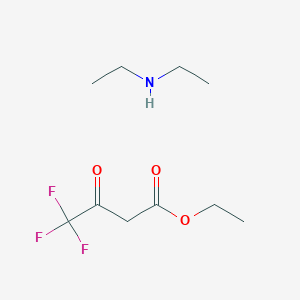
![1,2,4-Butanetriol, 3-[[3-(1-methylethyl)-7-[(phenylmethyl)amino]pyrazolo[1,5-a]pyrimidin-5-yl]amino]-, (2S,3S)-](/img/structure/B14751409.png)
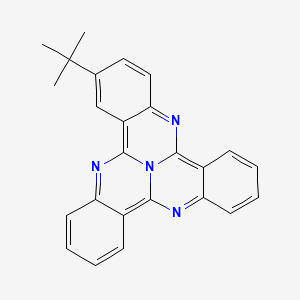
![4-iodo-2,5,7-trinitrofluoren-9-one;1-methylbenzo[a]anthracene](/img/structure/B14751418.png)
